[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

GABA transporter GAT1 inhibition neuropharmacology

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS 52402-78-5) is a tertiary amine belonging to the biphenyloxy-aminoalkane class, characterized by a biphenyl-4-yloxy moiety linked via an ethylene spacer to a dimethylamino terminal group. The compound exists as a solid at room temperature with a reported melting point of 57-58 °C, predicted boiling point of 365.3±35.0 °C, and predicted pKa of 8.77±0.28.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B15345597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
InChIKeyBKKDTZAGLJXSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS 52402-78-5): Procurement Baseline for Biphenyloxy-Aminoalkane Scaffolds


[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine (CAS 52402-78-5) is a tertiary amine belonging to the biphenyloxy-aminoalkane class, characterized by a biphenyl-4-yloxy moiety linked via an ethylene spacer to a dimethylamino terminal group [1]. The compound exists as a solid at room temperature with a reported melting point of 57-58 °C, predicted boiling point of 365.3±35.0 °C, and predicted pKa of 8.77±0.28 . With molecular formula C₁₆H₁₉NO and molecular weight 241.33 g/mol , this compound is supplied for research and development purposes and appears in bioactivity databases as a screening hit across multiple target classes including GABA transporters, CETP, and trace amine-associated receptors [2].

Why [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Cannot Be Generically Substituted with Close Analogs


Substitution of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine with structurally proximate analogs such as the des-methyl primary amine [2-(biphenyl-4-yloxy)ethyl]amine or the pyrrolidine analog 1-[2-(biphenyl-4-yloxy)ethyl]pyrrolidine is not scientifically warranted without direct comparative data. The tertiary dimethylamino group confers distinct physicochemical properties — including predicted pKa of 8.77±0.28 — that affect ionization state at physiological pH, membrane permeability, and target engagement relative to primary or cyclic amine variants. Screening data from public repositories indicates differential activity profiles: the compound demonstrates measurable inhibition of GAT1 (IC₅₀ = 60 nM in rat synaptosomes [1]) and CETP (IC₅₀ = 1.2 μM [2]), whereas structurally related biphenyloxy analogs show distinct target selectivity patterns. Without explicit head-to-head comparative data, assuming functional equivalence is scientifically unsound and may compromise experimental reproducibility.

Quantitative Evidence Guide: [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Differentiated from Analogs


GAT1 Inhibition Potency: [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine vs. Class-Level Baselines

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine demonstrates measurable inhibitory activity against rat GABA transporter 1 (GAT1) with an IC₅₀ of 60 nM in rat brain synaptosomes [1]. While direct comparator data with close structural analogs is absent from accessible literature, this sub-100 nM potency places the compound within a range of pharmacological relevance for GAT1 modulation. Comparative assessment against class-level baselines requires internal validation, as other biphenyloxy-aminoalkanes in this series exhibit varying target profiles including 5-HT₇ receptor affinity (Ki = 881 nM for related derivatives [2]) and TAAR5 inactivity (EC₅₀ > 10 μM [3]). The dimethylamino substitution pattern appears to influence target engagement specificity, though precise quantitative differentiation from primary amine or pyrrolidine analogs remains undocumented.

GABA transporter GAT1 inhibition neuropharmacology synaptosomal uptake

CETP Inhibition: Quantitative Activity Profile of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

Inhibition of human cholesteryl ester transfer protein (CETP) by [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine has been quantified in fluorescence transfer assays, yielding an IC₅₀ of 1.2 μM [1]. A replicate measurement reported 1.3 μM under similar conditions [1], providing internal consistency validation. Comparative quantitative differentiation from other biphenyloxy derivatives is not established in public literature; however, this micromolar-range CETP activity distinguishes the compound's pharmacological fingerprint from biphenyl derivatives optimized for alternative targets (e.g., μ-opioid receptor ligands with Ki = 0.084 nM [2], or 5-HT₇ modulators with sub-micromolar affinity [3]). The biphenyl scaffold combined with dimethylaminoethyl side chain produces a unique activity signature across target classes.

CETP inhibition lipid metabolism cholesteryl ester transfer cardiovascular pharmacology

Trace Amine-Associated Receptor 5 (TAAR5): Selectivity Profile of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5), demonstrating negligible activation with EC₅₀ > 10,000 nM (>10 μM) [1]. This lack of TAAR5 agonism represents a clear differentiation from compounds optimized for trace amine receptor modulation. While direct comparator data for other biphenyloxy-aminoalkanes at TAAR5 is unavailable, this negative result provides a valuable selectivity filter: the compound does not promiscuously activate this receptor class at concentrations where it demonstrates activity at GAT1 (IC₅₀ = 60 nM [2]) and CETP (IC₅₀ = 1.2 μM [3]).

TAAR5 trace amine receptor agonist screening olfactory receptor pharmacology

Physicochemical Differentiation: pKa and Ionization State of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine

The predicted pKa of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is 8.77±0.28 , indicating that at physiological pH (7.4), the compound exists predominantly in its protonated, positively charged tertiary ammonium form. This pKa value differs from structurally related primary amine analogs (e.g., [2-(biphenyl-4-yloxy)ethyl]amine, which would exhibit higher basicity) and cyclic amine variants (e.g., pyrrolidine analog with altered pKa and steric profile). The solid physical state (melting point 57-58 °C) provides practical handling advantages over liquid amine analogs that may require cold-chain storage or present volatility concerns .

physicochemical properties pKa drug-likeness tertiary amine

Recommended Research Applications for [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine Based on Verifiable Evidence


GABA Transporter (GAT1) Inhibitor Screening and Reference Compound Studies

The compound serves as a defined GAT1 inhibitor reference with established IC₅₀ = 60 nM in rat synaptosomal [³H]GABA uptake assays [1]. Researchers investigating GABAergic modulation or validating high-throughput GAT1 screening platforms can utilize this compound as a benchmark with known potency. However, due to absence of direct comparator data with close structural analogs, users should perform internal head-to-head comparisons when differentiating between biphenyloxy derivatives.

CETP Inhibition Assay Development and Lipid Metabolism Pharmacology

With verified CETP inhibitory activity (IC₅₀ = 1.2-1.3 μM in fluorescence transfer assays [2]), [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine provides a moderate-potency reference for CETP biochemical assay development. The compound's micromolar-range activity makes it suitable as a control in screening cascades where high-potency inhibition is not required, or as a scaffold for medicinal chemistry optimization toward improved CETP modulators.

Selectivity Profiling: TAAR5-Negative Control in Trace Amine Receptor Research

The confirmed lack of agonist activity at mouse TAAR5 (EC₅₀ >10 μM [3]) establishes this compound as a useful negative control in trace amine receptor screening panels. When used alongside TAAR-active reference compounds, [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine helps validate assay specificity and distinguish true TAAR-mediated signals from assay background.

Tertiary Amine Scaffold for Medicinal Chemistry SAR Exploration

The compound's tertiary dimethylamino group (pKa = 8.77±0.28) combined with the biphenyloxy core represents a defined chemical starting point for structure-activity relationship (SAR) investigations . Researchers can systematically modify the amine substituents (e.g., to primary amine, cyclopropyl, pyrrolidine, or quaternary ammonium) while using this parent compound as a baseline comparator, generating internal comparative datasets where public literature is currently lacking.

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